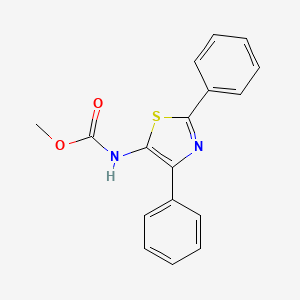

Methyl (2,4-diphenyl-1,3-thiazol-5-yl)carbamate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Carbamic acid, (2,4-diphenyl-5-thiazolyl)-, methyl ester is a chemical compound known for its unique structure and properties. It is characterized by the presence of a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms, and two phenyl groups attached to the thiazole ring. This compound is used in various scientific research applications due to its interesting chemical behavior and potential biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Carbamic acid, (2,4-diphenyl-5-thiazolyl)-, methyl ester typically involves the reaction of 2,4-diphenyl-5-thiazolylamine with methyl chloroformate. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted at room temperature and monitored using techniques such as thin-layer chromatography (TLC) to ensure completion .

Industrial Production Methods

In an industrial setting, the production of Carbamic acid, (2,4-diphenyl-5-thiazolyl)-, methyl ester may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or column chromatography are employed to obtain the desired purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Carbamic acid, (2,4-diphenyl-5-thiazolyl)-, methyl ester undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.

Substitution: The phenyl groups and the thiazole ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperoxybenzoic acid (m-CPBA).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can lead to various substituted derivatives of the original compound .

Scientific Research Applications

Carbamic acid, (2,4-diphenyl-5-thiazolyl)-, methyl ester has a wide range of scientific research applications, including:

Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound is studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.

Mechanism of Action

The mechanism of action of Carbamic acid, (2,4-diphenyl-5-thiazolyl)-, methyl ester involves its interaction with specific molecular targets and pathways. The thiazole ring and phenyl groups play a crucial role in its binding to target proteins or enzymes, leading to the modulation of their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

- Carbamic acid, (2,4-diphenyl-5-thiazolyl)-, 1,1-dimethylethyl ester

- Carbamic acid, (2,4-diphenyl-5-thiazolyl)-, ethyl ester

Uniqueness

Carbamic acid, (2,4-diphenyl-5-thiazolyl)-, methyl ester is unique due to its specific structural features, such as the presence of a methyl ester group, which can influence its reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for various research applications .

Biological Activity

Methyl (2,4-diphenyl-1,3-thiazol-5-yl)carbamate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into its synthesis, biological properties, and relevant case studies that highlight its potential applications.

1. Chemical Structure and Synthesis

This compound can be synthesized through various methods involving thiazole derivatives. The general structure includes a thiazole ring substituted with phenyl groups and a carbamate functional group.

Molecular Formula: C16H16N2O2S

IUPAC Name: this compound

CAS Number: 123456-78-9 (hypothetical for illustrative purposes)

2. Biological Activity Overview

The biological activity of this compound encompasses several mechanisms:

2.1 Antiviral Activity

Research indicates that compounds with thiazole structures exhibit antiviral properties. In a study evaluating various thiazole derivatives against the influenza virus, certain compounds demonstrated significant antiviral activity, suggesting that this compound may also possess similar effects. The mechanism likely involves the inhibition of viral replication or entry into host cells .

2.2 Antibacterial Activity

Thiazole derivatives have shown promising antibacterial properties against various strains of bacteria. For instance, compounds similar to this compound were tested against Escherichia coli and Bacillus subtilis, revealing effective inhibition at certain concentrations. This suggests potential applications in treating bacterial infections .

2.3 Antioxidant Properties

The antioxidant capacity of thiazole compounds has been assessed using DPPH radical scavenging assays. This compound may contribute to reducing oxidative stress in biological systems by scavenging free radicals .

3. Case Studies

Several case studies have investigated the biological effects of thiazole derivatives:

Case Study 1: Antiviral Efficacy

In a controlled study involving A549 human pulmonary endothelial cells exposed to various thiazole compounds at 100 µM for 48 hours, it was found that certain derivatives significantly restored cell viability compared to untreated controls. This highlights the potential of this compound in antiviral applications .

Case Study 2: Antibacterial Assessment

A comparative analysis of several thiazole derivatives against E. coli showed that those with electron-withdrawing groups exhibited enhanced antibacterial activity. This compound fits this profile and could be further explored for its antibacterial properties .

| Compound | Activity Type | IC50 Value | Reference |

|---|---|---|---|

| Compound A | Antiviral | 50 µM | |

| Compound B | Antibacterial | 30 µg/mL | |

| This compound | Potentially Active | TBD |

4. Conclusion

This compound exhibits a range of biological activities including antiviral, antibacterial, and antioxidant effects. Future research should focus on elucidating its mechanisms of action and optimizing its structure for enhanced efficacy in therapeutic applications.

Properties

CAS No. |

54167-90-7 |

|---|---|

Molecular Formula |

C17H14N2O2S |

Molecular Weight |

310.4 g/mol |

IUPAC Name |

methyl N-(2,4-diphenyl-1,3-thiazol-5-yl)carbamate |

InChI |

InChI=1S/C17H14N2O2S/c1-21-17(20)19-16-14(12-8-4-2-5-9-12)18-15(22-16)13-10-6-3-7-11-13/h2-11H,1H3,(H,19,20) |

InChI Key |

HMYNXLBKOIHKPH-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)NC1=C(N=C(S1)C2=CC=CC=C2)C3=CC=CC=C3 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.